molecular formula C20H23N3OS2 B2507870 2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034507-52-1

2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2507870
CAS No.: 2034507-52-1
M. Wt: 385.54
InChI Key: NXCAJLXHMRUJEL-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. The benzylsulfanyl group can interact with sulfur-containing amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiophene and pyrazole rings enhances its potential as a versatile scaffold in drug design and material science .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-15-20(18-9-6-12-26-18)16(2)23(22-15)11-10-21-19(24)14-25-13-17-7-4-3-5-8-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCAJLXHMRUJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CSCC2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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